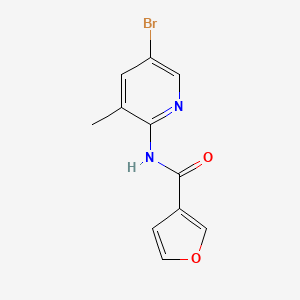
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the enzyme's role in various biological processes.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide has various scientific research applications due to its ability to inhibit a specific enzyme. This compound can be used to study the role of the enzyme in various biological processes, including cell signaling, inflammation, and cancer. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can be used as a tool to identify new drug targets and develop new drugs that target the enzyme.
Wirkmechanismus
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide inhibits the activity of a specific enzyme by binding to its active site. This enzyme is involved in the production of a signaling molecule called cyclic adenosine monophosphate (cAMP), which plays a crucial role in various biological processes. By inhibiting the enzyme, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide reduces the production of cAMP, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide has various biochemical and physiological effects due to its ability to inhibit the enzyme involved in cAMP production. These effects include the regulation of cell signaling, inflammation, and cancer. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can affect various physiological processes, including blood pressure regulation, insulin secretion, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of a specific enzyme. This makes it a valuable tool for studying the enzyme's role in various biological processes. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide is relatively easy to synthesize and has good stability in various experimental conditions.
However, there are also some limitations to using N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments. For example, the compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the compound may have limited solubility in certain experimental conditions, which can affect its efficacy.
Zukünftige Richtungen
There are various future directions for the use of N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in scientific research. One potential direction is the development of new drugs that target the enzyme inhibited by the compound. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can be used to study the role of the enzyme in various disease states, including cancer and inflammation. Finally, the compound can be used to identify new drug targets and develop new drugs that target these targets.
Synthesemethoden
The synthesis of N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide involves the reaction of 5-bromo-3-methylpyridin-2-amine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in anhydrous conditions and yields N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide as a white crystalline solid.
Eigenschaften
IUPAC Name |
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-4-9(12)5-13-10(7)14-11(15)8-2-3-16-6-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXBXAOIYZVVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=COC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

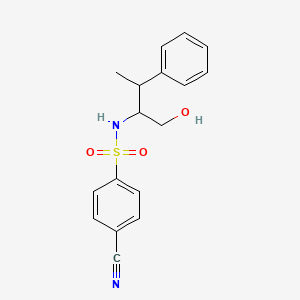
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
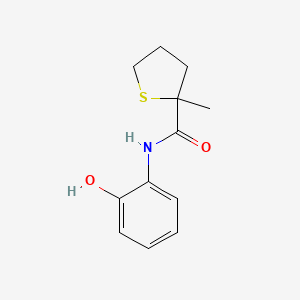

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
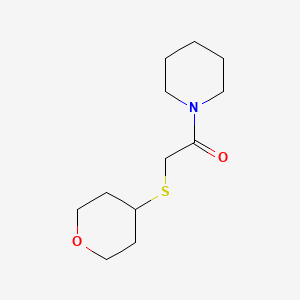
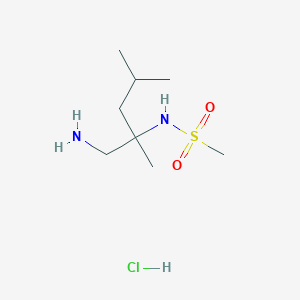


![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
